

Core Pharmacodynamic Properties of Nilutamide

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

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Nilutamide is a first-generation, nonsteroidal, pure antiandrogen. Its primary mechanism is the selective and competitive antagonism of the **androgen receptor (AR)** [1] [2].

- Receptor Selectivity:** It binds with high affinity to the AR but does not bind to progesterone, estrogen, or glucocorticoid receptors, minimizing off-target hormonal effects [3] [4].
- Functional Antagonism:** By occupying the AR, **Nilutamide** prevents natural androgens like testosterone and dihydrotestosterone (DHT) from binding. This inhibits androgen-dependent gene transcription, leading to suppressed growth and survival of prostate cancer cells [1] [5].
- Therapeutic Context:** Its action is often combined with surgical or medical castration (e.g., LHRH agonists) to achieve **complete androgen blockade**, which more effectively suppresses tumor growth [3] [6].

Quantitative Pharmacodynamic & Pharmacokinetic Profile

The table below summarizes key data points for **Nilutamide**. Please note that specific values for some parameters were not available in the search results.

Property	Description / Value	Reference
Primary Target	Androgen Receptor (AR)	[1] [4]

Property	Description / Value	Reference
Mechanism	Competitive AR antagonist	[1] [5]
Receptor Selectivity	Does not bind to PR, ER, or GR	[3]
Bioavailability	Good / Rapidly and completely absorbed	[5] [2]
Protein Binding	80-84%	[2]
Metabolism	Extensive hepatic metabolism (via CYP2C19, FMO)	[2]
Elimination Half-life	Mean: 56 hours (Range: 23-87 hours)	[5] [2]
Route of Elimination	Urine (62%), Feces (<10%)	[5] [2]
Active Metabolites	At least 5 identified	[2]

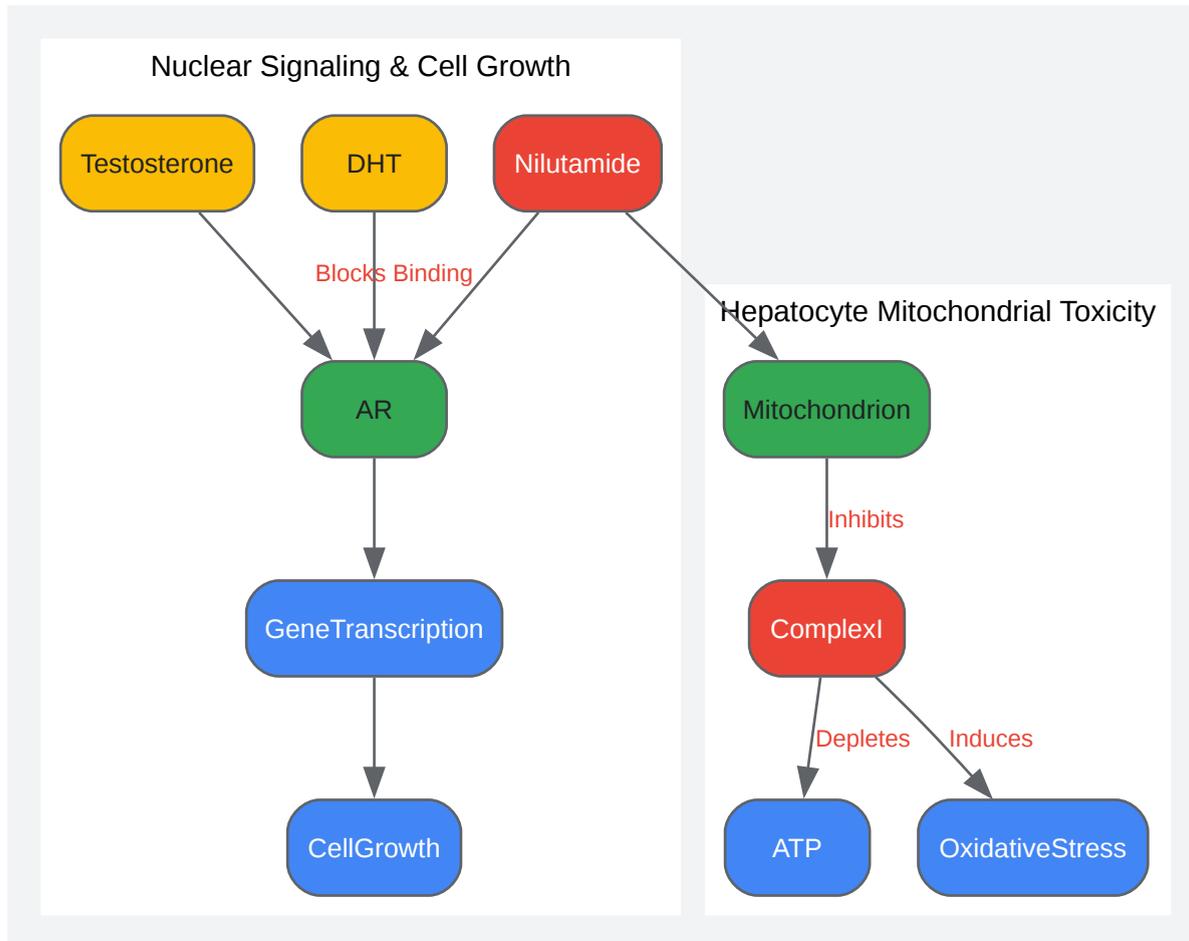
Experimental Protocols & Research Applications

While detailed modern protocols were not found, the search results illustrate its use in research and a key experimental model for evaluating antiandrogen activity.

- **In Vitro Cell-Based Assays:** A recent study used **Nilutamide** as a reference AR blocker in experiments with 786-O renal cell carcinoma cells. Cells were treated with a working medium containing **325 µg/mL of Nilutamide** to benchmark the anticancer effects of a new compound, lathyrol [7]. Standard assays measured:
 - **Cell Proliferation:** CCK-8 assay.
 - **Apoptosis:** TUNEL staining.
 - **Migration & Invasion:** Scratch test and Transwell invasion assay.
 - **Protein Expression:** Western blotting for AR, p-Akt, and apoptosis-related proteins (Bcl-2, Bax, caspase-3/9) [7].
- **In Vivo Considerations:** The long elimination half-life (≈56 hours) permits **once-daily oral dosing** in clinical and research settings [3] [2].

Mechanism of Action and Toxicity Pathways

The following diagram illustrates the cellular mechanism of **Nilutamide** and its associated mitochondrial toxicity, which is a key factor in its adverse effect profile.



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> **Nilutamide**'s therapeutic action involves blocking androgen receptor signaling in the nucleus (top), while its key adverse effect of hepatotoxicity is linked to the inhibition of mitochondrial Complex I (bottom).

Clinical and Safety Considerations

- **Adverse Effects:** Unique side effects include **delayed dark adaptation** (visual disturbances), **alcohol intolerance** (disulfiram-like reaction), and **interstitial pneumonitis** [5] [2] [6]. Hepatotoxicity, though rare, is a serious concern and is linked to its mitochondrial toxicity [5] [2].

- **Current Status:** Due to its side effect profile, **Nilutamide** has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better tolerability and safety [2]. Current clinical guidelines do not recommend first-generation antiandrogens like **Nilutamide** for metastatic hormone-sensitive prostate cancer, except to block testosterone flare at the initiation of therapy [8].

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